Product packaging for 2-Methylpropane-1,2-diol(Cat. No.:CAS No. 558-43-0)

2-Methylpropane-1,2-diol

Cat. No.: B142230
CAS No.: 558-43-0
M. Wt: 90.12 g/mol
InChI Key: BTVWZWFKMIUSGS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Interest in 2-Methylpropane-1,2-diol

The history of this compound is intrinsically linked to the broader discovery and study of glycols. The French chemist Charles Adolphe Wurtz is credited with the first synthesis of a glycol, ethylene (B1197577) glycol, in 1856, and he coined the term "glycol" to denote its dual properties of an alcohol and glycerine. wikipedia.orgresearchgate.net This foundational work opened the door to the study of vicinal diols as a class. Shortly after, in 1860, Wilhelm Rudolph Fittig described the pinacol (B44631) rearrangement, a characteristic acid-catalyzed rearrangement of 1,2-diols, which further solidified the unique reactivity of this functional group arrangement. wikipedia.orgchem-station.comaithor.com

While the precise first synthesis of this compound is not prominently documented, its research interest evolved significantly in the late 20th and early 21st centuries. This resurgence was not driven by its synthesis but by its emergence as a critical metabolite in the biodegradation of industrial compounds. Notably, it was identified as a major urinary metabolite in humans and a key intermediate in the microbial degradation of the gasoline additive methyl tert-butyl ether (MTBE) and its primary metabolite, tert-butyl alcohol (TBA). ebi.ac.uknih.govnih.gov This discovery shifted the research focus towards environmental science, toxicology, and biochemistry, as scientists sought to understand the environmental fate and biological impact of fuel oxygenates.

Significance of Vicinal Diols in Organic Chemistry and Material Science

Vicinal diols, or 1,2-diols, are a cornerstone of organic chemistry due to their versatile reactivity. The proximity of the two hydroxyl groups imparts unique chemical characteristics, allowing them to serve as valuable intermediates in a multitude of synthetic transformations. chembk.com They are crucial precursors for the synthesis of epoxides, aldehydes, and ketones. wikipedia.org Furthermore, vicinal diols can act as protecting groups for carbonyl compounds, a vital strategy in complex multi-step organic synthesis. nih.gov

The reactivity of vicinal diols is central to several name reactions, including the Pinacol rearrangement, which transforms a 1,2-diol into a carbonyl compound, and oxidative cleavage reactions. wikipedia.orgchem-station.com In material science, diols are fundamental building blocks for polymers. Diols like ethylene glycol are used as co-monomers in polymerization reactions to form important materials such as polyesters (e.g., polyethylene (B3416737) terephthalate) and polyurethanes. nih.gov Although this compound is not as commonly used in large-scale polymer production as ethylene glycol, its unique branched structure offers potential for creating polymers with distinct properties. Its utility has been noted as a raw material for producing polyester (B1180765) resins, plasticizers, and polyurethane resins. google.com

Scope and Research Trajectories for this compound

Current research on this compound is largely concentrated in two main areas: bioremediation and atmospheric chemistry.

Biochemical and Environmental Research: A significant body of research is dedicated to understanding the role of this compound in the microbial degradation of pollutants. It is a well-established sequential metabolite in the aerobic microbial breakdown of MTBE and TBA. ebi.ac.uknih.gov Studies have identified this compound as an intermediate in various bacterial strains, such as Mycobacterium and Aquincola tertiaricarbonis, which are capable of metabolizing these contaminants. nih.govasm.org The metabolic pathway involves the oxidation of TBA to this compound, which is then further oxidized to 2-hydroxyisobutyrate (B1230538). nih.govasm.org Understanding this pathway is crucial for developing effective bioremediation strategies for contaminated groundwater and soil.

Physicochemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₄H₁₀O₂ nih.govchemicalbook.comnih.gov
Molar Mass 90.12 g/mol nih.govchemicalbook.com
CAS Number 558-43-0 chemicalbook.comnist.gov
Appearance Clear Colourless Oil chemicalbook.compharmaffiliates.com
Density 1.005 g/cm³ chemicalbook.com
Boiling Point 176 °C chemicalbook.com
Melting Point ~0.07 °C (estimate) chemicalbook.com
Flash Point 74 °C chembk.comchemicalbook.com
Solubility Soluble in water. Slightly soluble in Chloroform, Methanol (B129727). chembk.comchemicalbook.com
IUPAC Name This compound nih.govnist.gov

This compound in Metabolic Studies

The compound is a significant metabolite in the breakdown of several industrial chemicals. The table below details its observation in various metabolic systems.

Parent CompoundSystem/OrganismResearch FocusFindingSource(s)
Methyl tert-butyl ether (MTBE)HumansToxicokineticsIdentified as a minor urinary metabolite after oral exposure to MTBE. nih.gov
Ethyl tert-butyl ether (ETBE)Humans, RatsBiotransformationIdentified as a metabolite of ETBE, alongside tert-butyl alcohol (TBA). ebi.ac.uk
tert-Butyl alcohol (TBA)Mycobacterium austroafricanumBiodegradation PathwayIdentified as the TBA oxidation product. ebi.ac.uk
2-Methylpropene (Isobutylene)Mycobacterium sp. strain ELW1Metabolic PathwayAccumulates from the degradation of 1,2-epoxy-2-methylpropane. nih.gov
tert-Amyl alcohol (TAA)Aquincola tertiaricarbonis L108Biodegradation PathwayStudied in comparison to TBA metabolism, where this compound is the key product. asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2 B142230 2-Methylpropane-1,2-diol CAS No. 558-43-0

Properties

IUPAC Name

2-methylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVWZWFKMIUSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204382
Record name 2-Methylpropane-1,2-diol
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Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558-43-0
Record name 2-Methyl-1,2-propanediol
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Record name 2-Methylpropane-1,2-diol
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Record name 2-Methylpropane-1,2-diol
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Record name 2-methylpropane-1,2-diol
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Record name 2-METHYLPROPANE-1,2-DIOL
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Synthetic Methodologies for 2 Methylpropane 1,2 Diol

Established Synthetic Routes and Reaction Pathways

The traditional synthesis of 2-methylpropane-1,2-diol often involves multi-step processes originating from readily available petrochemical feedstocks. These methods are well-documented and form the basis of current industrial production.

Hydroxylation Reactions for Alkene Precursors

A primary route to this compound is the hydroxylation of its corresponding alkene precursor, 2-methylpropene (isobutylene). This can be achieved through various oxidation methods. One common approach involves the use of oxidizing agents like potassium permanganate (B83412) (KMnO4) in what is known as the Baeyer test for unsaturation. vpscience.org This reaction, while useful for analytical purposes, is often carried out at room temperature with stirring to achieve hydroxylation. vpscience.org

Another significant pathway is the epoxidation of 2-methylpropene to form 1,2-epoxy-2-methylpropane (isobutylene oxide), followed by hydrolysis. nih.govebi.ac.uk The epoxidation can be catalyzed by various systems, including titanium silicate (B1173343) catalysts. acs.org The subsequent ring-opening of the epoxide to yield the diol can be performed under either acidic or basic aqueous conditions. libretexts.org Under acidic conditions, the epoxide oxygen is protonated, followed by nucleophilic attack of water, leading to a trans-1,2-diol. libretexts.org In a basic medium, the hydroxide (B78521) ion directly attacks the less substituted carbon of the epoxide ring in an SN2 reaction, also resulting in the trans-diol. libretexts.org

Table 1: Hydroxylation and Epoxidation-Hydrolysis of 2-Methylpropene

Precursor Reagents/Catalyst Intermediate Product Reference(s)

Reduction of α-Hydroxy Ketones or Aldehydes

The reduction of α-hydroxy ketones or aldehydes presents another synthetic avenue to this compound. A key precursor in this category is 2-hydroxyisobutyraldehyde. The oxidation of this compound by certain microorganisms proceeds via 2-hydroxyisobutyraldehyde, indicating the reverse reaction, the reduction of this aldehyde, is a viable synthetic route. researchgate.net Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for this transformation.

In a related biological context, the degradation of the fuel oxygenate methyl tert-butyl ether (MTBE) involves the formation of tert-butyl alcohol, which is then oxidized to this compound. nih.gov This diol is further oxidized to 2-hydroxyisobutyric acid. nih.gov The enzymatic steps in these pathways highlight the potential for using biological systems or their isolated enzymes to catalyze the reduction of the corresponding α-hydroxy carbonyl compounds.

Table 2: Reduction of α-Hydroxy Carbonyl Precursors

Precursor Reducing Agent Product Reference(s)
2-Hydroxyisobutyraldehyde NaBH4 This compound
Methyl 2-hydroxyisobutyrate (B1230538) LiAlH4 This compound

Ring Opening of Epoxides and Related Cyclic Ethers

The acid- or base-catalyzed ring-opening of 1,2-epoxy-2-methylpropane is a direct and efficient method for the synthesis of this compound. libretexts.org The reaction mechanism and conditions significantly influence the stereochemistry of the final product. Acid-catalyzed hydrolysis typically proceeds through a more stable carbocation-like transition state, leading to the attack of water at the more substituted carbon. libretexts.org Conversely, base-catalyzed ring-opening follows a classic SN2 pathway, with the nucleophile attacking the less sterically hindered carbon. libretexts.org Anionic ring-opening polymerization of isobutylene (B52900) oxide initiated by potassium salts can also lead to polyether diols. researchgate.net

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of asymmetric and biocatalytic routes to produce enantiomerically pure this compound.

Asymmetric Synthesis and Enantioselective Pathways

The asymmetric synthesis of chiral diols is of significant interest for the pharmaceutical and fine chemical industries. For this compound, which is prochiral, enantioselective synthesis can be achieved through various strategies. One notable method involves the Sharpless asymmetric dihydroxylation of 2-methylpropene, which can provide the chiral diol with high enantioselectivity. researchgate.net

Another approach is the asymmetric reduction of a suitable prochiral ketone. For instance, the enantioselective reduction of an α-hydroxy ketone precursor using chiral reducing agents or catalysts can yield one enantiomer of the diol in excess.

Table 3: Asymmetric Synthesis of this compound

Precursor Catalyst/Reagent Product Enantiomer Reference(s)
2-Methylpropene AD-mix-β (R)-2-Methylpropane-1,2-diol researchgate.net
2-Methylpropene AD-mix-α (S)-2-Methylpropane-1,2-diol researchgate.net
3-(4-Bromophenoxy)-2-methylpropene Titanium(IV) isopropoxide, (+) Diisopropyl L-tartrate (R)-3-(4-Bromophenoxy)-2-methylpropane-1,2-diol scirp.org

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high regio- and enantioselectivity. Lipases, in particular, have been extensively studied for the synthesis of chiral diols. nih.gov

The enzymatic desymmetrization of prochiral 2-methylpropane-1,3-diol, a related compound, has been achieved using lipases, suggesting a similar strategy could be applied to precursors of this compound. researchgate.net For instance, the lipase-catalyzed hydrolysis of a diester of this compound can proceed enantioselectively to yield a chiral monoester and the unreacted diester.

Furthermore, microorganisms themselves can be used for the synthesis. The aerobic bacterium Mycobacterium sp. strain ELW1 can metabolize 2-methylpropene to 2-methyl-1,2-propanediol via an epoxide intermediate. nih.govresearchgate.net Similarly, the bacterium Aquincola tertiaricarbonis L108 possesses an oxygenase, MdpJ, that can catalyze the hydroxylation of tert-butyl alcohol to this compound. asm.org These biological systems offer a promising avenue for the green production of this diol. asm.org

Table 4: Biocatalytic Synthesis of this compound

Biocatalyst Substrate Product Reference(s)
Mycobacterium sp. strain ELW1 2-Methylpropene This compound nih.govresearchgate.net
Aquincola tertiaricarbonis L108 (MdpJ oxygenase) tert-Butyl alcohol This compound asm.org
Candida antarctica lipase (B570770) (Novozym 435) Activated diesters and fluorinated diols Fluorinated polyesters nih.gov
Mucor miehei lipase 2-Methylpropane-1,3-diol (prochiral) (S)-monobenzoate researchgate.net

Catalytic Oxidation/Reduction Systems

The direct oxidation of isobutylene to this compound is a key synthetic route. This transformation is often accomplished through catalytic dihydroxylation, where a catalyst facilitates the addition of two hydroxyl groups across the double bond of isobutylene.

One of the classic methods for the syn-dihydroxylation of alkenes is the use of osmium tetroxide (OsO₄). Although highly effective, the toxicity and cost of OsO₄ have driven research towards using it in catalytic amounts in conjunction with a stoichiometric co-oxidant. libretexts.orgorganicreactions.org For base-sensitive substrates, near-neutral dihydroxylation protocols have been developed. For instance, using potassium persulfate (K₂S₂O₈) as the stoichiometric oxidant and sodium hydrogen phosphate (B84403) (Na₂HPO₄) as a base, with catalytic amounts of K₃Fe(CN)₆ or NaIO₄ as co-oxidants, can provide good yields of diols. arkat-usa.org In one study, this near-neutral method yielded the desired diol in 82% when K₃Fe(CN)₆ was the co-catalyst. arkat-usa.org

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols using a chiral ligand, typically derived from cinchona alkaloids, with catalytic osmium tetroxide. organicreactions.org Optimization of these conditions, such as varying the osmium and chiral ligand content, has been explored. For example, dihydroxylations have been performed with 1 mol% osmium and 5-10 mol% ligand. beilstein-journals.org The addition of methanesulfonamide (B31651) can accelerate hydrolysis and improve the catalytic turnover, with yields for dihydroxylation reactions reported to be in the range of 44–80%. beilstein-journals.org

The hydrolysis of 2-methyl-1,2-epoxypropane (isobutylene oxide) is another significant pathway. This ring-opening reaction is catalyzed by acids or bases. In a study on the epoxidation of isobutene using a titanium silicate catalyst, this compound was identified as a byproduct from the ring-opening of the initially formed epoxide. acs.org

Table 1: Catalytic Systems for Diol Synthesis

Catalyst SystemSubstrateCo-oxidant/ReagentLigand/AdditiveYieldReference
K₂OsO₂(OH)₄ / K₃Fe(CN)₆Allyl FuranK₂S₂O₈ / Na₂HPO₄Quinuclidine82% arkat-usa.org
AD-mix-βAllyl FuranK₂S₂O₈ / Na₂HPO₄(DHQD)₂Phal76% arkat-usa.org
Osmium Tetroxide (1 mol%)FluorobutenoateN-methylmorpholine oxide(DHQ)₂AQN54% beilstein-journals.org
Osmium Tetroxide (1 mol%)FluorobutenoateN-methylmorpholine oxide(DHQD)₂AQN56% beilstein-journals.org

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry offers several advantages for the synthesis of this compound, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. Continuous flow reactors are particularly well-suited for reactions involving hazardous reagents or unstable intermediates.

The transition from batch to continuous flow synthesis is a key strategy for process intensification. rsc.org For the production of glycols, continuous processes often involve the hydration of the corresponding epoxide. In a study on the epoxidation of isobutene in a trickle bed reactor, a continuous flow of nitrogen and a liquid phase of 2-methyl-1,2-epoxypropane in methanol (B129727) was maintained to study the formation of this compound and other byproducts. acs.org The liquid flow rate was set at 0.5 mL/min, demonstrating the feasibility of a continuous process. acs.org

Solvent-free continuous flow conditions have also been developed for the synthesis of related compounds like cyclic carbonates from 1,2-diols, showcasing the potential for sustainable and intensified processes. chemicalbook.com These systems can achieve high conversions and selectivities with short residence times.

Solvent-Free and Sustainable Reaction Conditions

The development of solvent-free and sustainable methods for the synthesis of this compound aligns with the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous solvents, and utilize renewable resources or energy-efficient processes.

Solvent-free oxidation of alcohols and diols has been achieved using in-situ generated iron catalysts. For example, a catalyst system of thymine-1-acetate (THA) and FeCl₃ under solvent-free conditions has shown high activity for the oxidation of primary and secondary alcohols. rsc.org While this specific example focuses on oxidation to carboxylic acids and ketones, the principle of solvent-free catalytic oxidation is applicable to the synthesis of diols from alkenes.

The use of water as a green and sustainable hydroxyl source is another promising approach. An electrochemical strategy for the dihydroxylation of alkenes has been developed using only potassium bromide (KBr) and water, where KBr acts as both an electrolyte and a catalyst. tue.nl This method avoids the use of metal catalysts and organic solvents.

Furthermore, the synthesis of a related compound, 3-methyl-1,3-butanediol, has been demonstrated from isobutene and formaldehyde (B43269) in water using a CeO₂ catalyst, achieving a formaldehyde conversion of 95% and a selectivity of 84% for the diol. mdpi.com This highlights the potential for using water as a reaction medium for the synthesis of diols from readily available starting materials.

Optimization of Synthetic Efficiency and Yield for this compound

Maximizing the efficiency and yield of this compound synthesis is crucial for its economic viability. This involves strategies to intensify the process and develop effective purification techniques.

Process Intensification Strategies

Process intensification aims to develop smaller, safer, and more energy-efficient processes. rsc.org Reactive distillation (RD) is a prime example of process intensification, where reaction and separation occur simultaneously in a single unit. acs.orgaidic.it This technique is particularly advantageous for equilibrium-limited reactions, as the continuous removal of products can shift the equilibrium towards higher conversion. aidic.it

For glycol synthesis, RD is employed for the hydration of epoxides. In the production of ethylene (B1197577) glycol from ethylene oxide and water, a reactive distillation column can be used to achieve high purity product in a single unit, eliminating the need for separate reactors and distillation columns. researchgate.netgoogle.com This approach significantly reduces energy consumption. google.com Similar principles can be applied to the synthesis of this compound from 2-methyl-1,2-epoxypropane. The integration of a reactive distillation column with a heat-integrated system can lead to substantial reductions in energy requirements and total annual costs. google.com

Table 2: Process Intensification in Glycol Synthesis via Reactive Distillation

ProcessFeedKey FeatureOutcomeReference
Mono Ethylene Glycol SynthesisEthylene Oxide, WaterSingle Reactive Distillation Column>99 mole% MEG purity, recycled water google.com
Propylene (B89431) Glycol SynthesisPropylene Oxide, WaterReactive Distillation vs. ConventionalProfitable process, fewer units mdpi.com
Ethanol DehydrationAqueous EthanolExtractive Distillation with Ethylene GlycolHigh purity ethanol, reduced energy use google.com
PGMEA SynthesisPGME, Acetic AcidPressure Swing-Based RD and Dividing Wall Column29.5% reduction in energy requirement google.com

Purification and Isolation Techniques in Synthesis

The purification of this compound from the reaction mixture is a critical step to achieve the desired product quality. Common impurities include unreacted starting materials, byproducts, and the solvent.

Distillation is a primary method for purifying glycols. Due to their high boiling points, vacuum distillation is often employed to prevent thermal degradation. epchems.com For instance, 2-methyl-1,3-propanediol (B1210203) is purified via distillation, potentially in multiple stages under vacuum, to remove impurities and achieve high purity. epchems.com The boiling point of this compound is approximately 176 °C, which allows for its separation from lower and higher boiling point components through fractional distillation. arkat-usa.org

When glycols are present in aqueous solutions, their high affinity for water makes separation by simple distillation energy-intensive. tue.nl Extractive distillation is a more efficient alternative. google.com In this process, a high-boiling point solvent (entrainer), such as ethylene glycol or glycerol, is added to the mixture to alter the relative volatilities of the components, facilitating the separation of the glycol from water. researchgate.netgoogle.com

Another common purification technique, especially at the lab scale, involves extraction followed by drying and distillation. For example, after a reaction, the product can be extracted into an organic solvent like diethyl ether, washed to remove water-soluble impurities, dried over a suitable agent like sodium sulfate (B86663), and then purified by distillation. google.comphysicsandmathstutor.com

Chemical Reactivity and Reaction Mechanisms of 2 Methylpropane 1,2 Diol

Esterification and Etherification Reactions

The hydroxyl groups of 2-methylpropane-1,2-diol can undergo nucleophilic substitution to form esters and ethers. The significant difference in steric hindrance between the primary and tertiary hydroxyl groups allows for selective reactions.

Esterification of this compound can be achieved by reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides. The reactivity of the two hydroxyl groups towards acylation is markedly different. The primary hydroxyl group is significantly more accessible and therefore more nucleophilic than the sterically hindered tertiary hydroxyl group quora.comquora.com.

This reactivity difference allows for the selective synthesis of the mono-ester at the C1 position. By using controlled conditions, such as equimolar amounts of the diol and the acylating agent at moderate temperatures, the primary alcohol can be selectively esterified while the tertiary alcohol remains largely unreacted luxembourg-bio.comorganic-chemistry.orgresearchgate.net.

Formation of the di-ester is also possible but requires more forcing conditions, such as a large excess of the acylating agent, higher temperatures, and/or prolonged reaction times to overcome the steric hindrance at the tertiary carbon.

Reaction TypeAcylating AgentConditionsPredominant Product
Selective Mono-esterification1 eq. Acetic AnhydrideMild (e.g., Room Temp, Pyridine)2-Hydroxy-2-methylpropyl acetate
Di-esterificationExcess Acetic AnhydrideForcing (e.g., Heat)1,2-Diacetoxy-2-methylpropane

While intramolecular dehydration of 1,n-diols can be a route to cyclic ethers, the reaction of this compound under acidic conditions preferentially leads to a different outcome. Instead of forming the corresponding three-membered cyclic ether (isobutylene oxide), the diol undergoes a pinacol (B44631) rearrangement wikipedia.orgrsc.orgmasterorganicchemistry.com.

The mechanism of the pinacol rearrangement begins with the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. Protonation occurs preferentially at the primary hydroxyl group to form a more stable tertiary carbocation at C2 upon departure of water. This is followed by a 1,2-hydride shift from C1 to C2, which generates a resonance-stabilized protonated aldehyde. Deprotonation of this intermediate yields the final product, 2-methylpropanal (isobutyraldehyde) rsc.orgrsc.org.

Reaction Scheme: Pinacol Rearrangement

This compound --(H⁺, Heat)--> 2-Methylpropanal + H₂O

The direct ring closure to form isobutylene (B52900) oxide is not a favored pathway from the diol itself. The synthesis of isobutylene oxide is typically achieved through other routes, such as the epoxidation of isobutene or the intramolecular cyclization of the corresponding halohydrin (e.g., 1-chloro-2-methyl-2-propanol) under basic conditions chemicalbook.com.

Transesterification Processes

Transesterification is a crucial organic reaction that involves the exchange of the organic group of an ester with the organic group of an alcohol. For a diol like this compound, this process can be utilized to synthesize new esters or to produce polyesters on a larger scale. wikipedia.org The reaction mechanism is typically catalyzed by either an acid or a base.

Under acidic conditions, a proton is donated to the carbonyl group of the starting ester, enhancing its electrophilicity. The alcohol, in this case, this compound, then acts as a nucleophile, attacking the carbonyl carbon. This leads to a tetrahedral intermediate. Subsequent proton transfers and the elimination of the original alcohol molecule result in the formation of the new ester. masterorganicchemistry.comyoutube.com

In a base-catalyzed mechanism, the base removes a proton from the diol, making it a more potent nucleophile (an alkoxide). This alkoxide then attacks the carbonyl carbon of the ester, also proceeding through a tetrahedral intermediate before eliminating the original alkoxide group to yield the final product. masterorganicchemistry.com

The general transesterification reaction can be represented as: R'COOR'' + HO-CH₂-C(CH₃)₂-OH ⇌ R'COO-CH₂-C(CH₃)₂-OH + R''OH

To drive the reaction towards the product side, the alcohol byproduct (R''OH) is often removed from the reaction mixture, for instance, by distillation. wikipedia.org This is particularly effective when using methyl or ethyl esters as starting materials to create esters with larger alkoxy groups. wikipedia.org

Catalyst TypeMechanism StepsKey Feature
Acid 1. Protonation of the carbonyl group. 2. Nucleophilic attack by the diol. 3. Formation of a tetrahedral intermediate. 4. Proton transfer. 5. Elimination of the original alcohol. 6. Deprotonation to yield the final ester. masterorganicchemistry.comIncreases electrophilicity of the ester's carbonyl carbon. wikipedia.org
Base 1. Deprotonation of the diol to form an alkoxide. 2. Nucleophilic attack by the alkoxide on the ester. 3. Formation of a tetrahedral intermediate. 4. Elimination of the original alkoxide. masterorganicchemistry.comIncreases the nucleophilicity of the diol. wikipedia.org

Dehydration and Rearrangement Reactions

As a vicinal diol (glycol), this compound undergoes characteristic dehydration and rearrangement reactions, particularly under acidic conditions. pearson.com These reactions involve the removal of a water molecule, facilitated by the protonation of one of the hydroxyl groups. pearson.commasterorganicchemistry.com

Pinacol Rearrangement and Related Transformations

The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that converts them into carbonyl compounds. masterorganicchemistry.comwikipedia.org The reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migratory shift. organic-chemistry.org

For the asymmetrical this compound, the mechanism is dictated by the relative stability of the possible carbocation intermediates. wikipedia.org

Protonation: An acid catalyst protonates one of the two hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com Protonation of the tertiary hydroxyl group at the C-2 position is favored because its departure will form a more stable tertiary carbocation.

Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation at C-2. This is more stable than the primary carbocation that would form if the C-1 hydroxyl group departed. pearson.com

Rearrangement: A 1,2-hydride shift occurs, where a hydrogen atom from the adjacent C-1 carbon migrates with its pair of electrons to the positively charged C-2 carbon.

Formation of Product: This migration results in the formation of a new, resonance-stabilized carbocation where the positive charge is on the C-1 carbon, which is also bonded to the remaining oxygen atom. This oxonium ion is a significant driving force for the rearrangement. wikipedia.org Deprotonation of this intermediate yields the final product, 2-methylpropanal.

Studies by Ley and Vernon have investigated the acid-catalyzed rearrangement of this compound, confirming the transformation and exploring the fate of the carbonium ion intermediate. rsc.orgrsc.org

Reaction Scheme: Pinacol Rearrangement of this compound HO-CH₂-C(CH₃)₂(OH) + H⁺ → HO-CH₂-C(CH₃)₂(OH₂⁺) → HO-CH₂-C⁺(CH₃)₂ + H₂O → (H)O⁺=CH-CH(CH₃)₂ → O=CH-CH(CH₃)₂ + H⁺

Selective Dehydration to Unsaturated Compounds

In addition to rearrangement, the acid-catalyzed dehydration of this compound can also lead to the formation of unsaturated compounds (alkenes). pearson.com The pathway taken depends on the reaction conditions and the stability of the intermediates and products.

The mechanism also begins with the protonation of a hydroxyl group and the loss of water to form a carbocation. pearson.com Following the formation of the stable tertiary carbocation at C-2, instead of a rearrangement, a proton can be eliminated from an adjacent carbon atom to form a double bond.

Elimination of a proton from one of the methyl groups attached to C-2 would result in the formation of 2-methyl-2-propen-1-ol .

Reaction Scheme: Dehydration to an Unsaturated Alcohol HO-CH₂-C⁺(CH₃)₂ → H₂C=C(CH₃)-CH₂OH + H⁺

The stability of the resulting alkene plays a role in determining the major product. The formation of a single alkene product is often observed due to the high stability of the tertiary carbocation intermediate. pearson.com

Polymerization and Oligomerization Chemistry

The presence of two hydroxyl functional groups makes this compound a suitable monomer for step-growth polymerization, specifically in the synthesis of polyesters and polyurethanes.

Polyurethane and Polyester (B1180765) Synthesis via this compound

Polyurethane Synthesis: Polyurethanes are formed through the polyaddition reaction of a diol with a diisocyanate. thescipub.com In this reaction, the hydroxyl groups of this compound react with the isocyanate groups (-NCO) of a diisocyanate monomer, such as hexamethylene diisocyanate (HMDI). google.comresearchgate.net This step-wise addition forms urethane (B1682113) linkages (-NH-COO-) in the polymer backbone. No small molecule is eliminated in this process. The resulting polymer can be a linear thermoplastic if only difunctional monomers are used. thescipub.com

Polyester Synthesis: Polyesters are synthesized via the condensation reaction between a diol and a dicarboxylic acid or its derivatives (e.g., a diester or diacyl chloride). science-revision.co.uklibretexts.org When this compound is reacted with a dicarboxylic acid, such as terephthalic acid, ester linkages are formed with the elimination of a water molecule at each step. science-revision.co.uk The largest scale application of transesterification is in polyester synthesis, where a diester (like dimethyl terephthalate) reacts with a diol to form the polymer and a small alcohol (methanol), which is evaporated to drive the reaction forward. wikipedia.org

Polymer TypeCo-monomer TypeLinkage FormedByproduct
Polyurethane DiisocyanateUrethane (-NH-COO-)None
Polyester Dicarboxylic AcidEster (-COO-)Water (H₂O)
Polyester DiesterEster (-COO-)Alcohol (e.g., CH₃OH)

Condensation Polymerization Mechanisms

The formation of polyesters from this compound and a dicarboxylic acid is a classic example of condensation polymerization, also known as step-growth polymerization. libretexts.org

The mechanism proceeds through the following key steps:

Esterification: A hydroxyl group from a diol molecule reacts with a carboxylic acid group from a diacid molecule. This reaction, typically catalyzed by an acid, forms an ester linkage and eliminates a molecule of water. wikipedia.org

Chain Growth: The resulting molecule, a dimer, still possesses a hydroxyl group at one end and a carboxylic acid group at the other. This dimer can then react with another diol, another diacid, or another dimer. science-revision.co.uk

Step-wise Polymerization: The polymer chain grows slowly in a step-wise fashion. Initially, monomers react to form dimers, trimers, and other short oligomers. These shorter chains then combine to form longer chains in the later stages of the polymerization. libretexts.org

This process is distinct from addition polymerization. It is generally slower and requires the removal of the small molecule byproduct (water) to achieve high molecular weight polymers, as the reaction is an equilibrium. libretexts.orgchemguide.uk The presence of polar ester groups in the polymer chain can enhance inter-chain attractions, influencing properties like crystallinity and tensile strength. libretexts.org

Complexation and Coordination Chemistry

The fundamental aspects of complexation, including the formation of coordination compounds where this compound would act as a ligand, remain largely unexplored. For a compound to act as a chelating agent, it must possess at least two donor atoms capable of binding to a central metal ion, thereby forming a ring structure. While this compound possesses two hydroxyl groups that could potentially act as donor sites, there is a lack of published research to confirm and characterize such interactions.

One isolated study in a biological context mentions the interaction of 2-methyl-1,2-propanediol with diol dehydratase, a cobalamin-dependent enzyme, which involves a cobalt atom. ebi.ac.uk This suggests a potential for interaction with metal centers, but the study focuses on the enzymatic reaction and does not provide the detailed coordination chemistry data, such as stability constants, coordination numbers, or structural analysis of isolated metal complexes, that would be necessary to fulfill the requirements of this article.

Chelation with Metal Ions

Due to the lack of specific research on the chelation of metal ions by this compound, no data tables of stability constants or detailed descriptions of the resulting chelate structures can be provided. The chelation process is fundamental to many areas of chemistry, including catalysis, analytical chemistry, and biomedical applications. However, the potential of this compound as a chelating agent has not been systematically investigated or reported.

Ligand Design and Application

The use of a molecule as a building block for the synthesis of more elaborate ligands is a common strategy in coordination chemistry to create ligands with specific properties. These tailored ligands can then be used to form metal complexes with desired catalytic, magnetic, or optical activities. There is no evidence in the reviewed literature to suggest that this compound has been utilized as a precursor or a component in the design and synthesis of more complex ligands. Research in ligand design tends to focus on molecules with more diverse and tunable donor atoms and structural backbones.

Computational and Theoretical Studies of 2 Methylpropane 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, allowing for the detailed examination of molecular properties based on first principles. Methods like Density Functional Theory (DFT) are frequently employed to study diols, providing a balance of accuracy and computational efficiency for calculating electronic structures, molecular geometries, and spectroscopic properties. mdpi.comresearchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-methylpropane-1,2-diol is defined by its framework of sigma (σ) bonds and the non-bonding lone pair electrons on its two oxygen atoms. The molecule consists of C-C, C-H, C-O, and O-H single bonds, all of which are formed from the overlap of atomic or hybrid orbitals.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form a new set of orbitals that extend over the entire molecule. utexas.edu For this compound, this results in a series of bonding molecular orbitals, which are filled with electrons in the ground state, and a corresponding set of empty antibonding molecular orbitals.

The most critical orbitals for determining chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

HOMO : The HOMO is the highest energy orbital containing electrons. schrodinger.com For this compound, the HOMO is expected to be primarily localized on the non-bonding lone pair electrons of the oxygen atoms. These electrons are the most accessible for donation, making the hydroxyl groups sites for electrophilic attack.

LUMO : The LUMO is the lowest energy orbital that is unoccupied. It represents the most favorable place for the molecule to accept electrons. schrodinger.com In this diol, the LUMO is likely an antibonding orbital, specifically a σ* orbital associated with one of the C-O bonds. Population of this orbital would lead to the cleavage of the corresponding carbon-oxygen bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.com

Table 1: Predicted Electronic Properties of this compound
PropertyDescriptionPredicted Characteristics
HOMOHighest Occupied Molecular OrbitalLocalized on oxygen lone pairs; site of electron donation.
LUMOLowest Unoccupied Molecular OrbitalAntibonding σ* orbital (likely C-O); site of electron acceptance.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelatively large, typical for a saturated aliphatic alcohol.

Conformational Analysis and Isomerism

This compound does not have stereoisomers as it lacks a chiral center. Its structural diversity arises from conformational isomerism, specifically from the rotation around the single bond connecting the C1 and C2 carbons. chemscene.com This rotation gives rise to different spatial arrangements of the atoms, known as conformers or rotamers.

The primary interactions governing the relative stability of these conformers are:

Torsional Strain : The repulsion between bonding electron pairs on adjacent atoms. Staggered conformations are favored over eclipsed conformations.

Steric Hindrance : Repulsive interactions that occur when atoms or groups are forced into close proximity. In this molecule, significant steric hindrance can occur between the bulky tertiary butyl group (including its two methyl groups and hydroxyl group) and the primary hydroxyl group.

Intramolecular Hydrogen Bonding : The potential for a hydrogen bond to form between the two hydroxyl groups. However, computational studies on vicinal diols suggest that they are unlikely to form a true, stable intramolecular hydrogen bond according to the rigorous criteria of Bader's Atoms in Molecules (AIM) theory. nih.gov

The conformational landscape can be explored computationally by performing a relaxed scan of the O-C-C-O dihedral angle using methods like DFT. ucl.ac.uk This would generate a potential energy surface showing the relative energies of the different conformers. The most stable conformers would be those that minimize steric repulsion between the large substituent groups, likely adopting a staggered (gauche or anti) arrangement.

Spectroscopic Property Predictions (NMR, IR, Mass Spectrometry)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental data. bohrium.com

NMR Spectroscopy : Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants. bohrium.com The chemical shifts are determined by the local electronic environment of each nucleus. For this compound, distinct signals are expected for each chemically unique proton and carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound
NucleusEnvironmentPredicted ¹H Shift (ppm)Predicted ¹H MultiplicityPredicted ¹³C Shift (ppm)
C1-CH₂OH~3.4 - 3.6Singlet (or AB quartet)~70
C2-C(OH)(CH₃)₂--~73
C3, C4-C(OH)(CH₃)₂~1.2Singlet~26
Primary -OHC1-OHVariable (broad singlet)Singlet-
Tertiary -OHC2-OHVariable (broad singlet)Singlet-

IR Spectroscopy : Infrared spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. diva-portal.org These calculations involve determining the normal modes of vibration for the molecule. The predicted spectrum for this compound would show characteristic absorption bands for its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
O-H Stretch3200-3600Strong, BroadBroadening due to hydrogen bonding.
C-H Stretch2850-3000StrongFrom methyl and methylene (B1212753) groups.
C-O Stretch1000-1200StrongContributions from both primary and tertiary alcohols.

Mass Spectrometry : While direct prediction of mass spectra is complex, computational chemistry can help rationalize fragmentation patterns by calculating the energies of potential fragment ions. For this compound, the most likely fragmentation pathways upon electron ionization are alpha-cleavage and dehydration. libretexts.org

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
m/zProposed Fragment IonFormation Pathway
75[M - CH₃]⁺α-cleavage (loss of a methyl radical from C2).
59[C₃H₇O]⁺α-cleavage (loss of CH₂OH radical). This is a very stable oxonium ion.
72[M - H₂O]⁺Dehydration (loss of a water molecule).
43[C₃H₇]⁺Represents the isopropyl cation, a stable secondary carbocation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediates and transition states, thereby elucidating the detailed mechanism of a reaction. rsc.org

Transition State Analysis for Key Reactions

A key reaction for alcohols and diols is acid-catalyzed dehydration. libretexts.org For this compound, this reaction would proceed via an E1 mechanism due to the presence of a tertiary alcohol, which can form a stable tertiary carbocation intermediate. youtube.com

The mechanism involves three main steps:

Protonation : A fast and reversible protonation of one of the hydroxyl groups (preferentially the tertiary one) by the acid catalyst to form a good leaving group (water).

Carbocation Formation : The slow, rate-determining step where the C-O bond breaks, and the water molecule departs, forming a tertiary carbocation intermediate.

Deprotonation : A rapid removal of a proton from an adjacent carbon by a base (like water or the conjugate base of the acid catalyst) to form the final alkene product.

Transition State (TS) Analysis focuses on the structure and energy of the highest energy point along the reaction coordinate of the rate-determining step. libretexts.org For the dehydration of this compound, the critical transition state is that of the second step (carbocation formation). Computational methods can be used to locate this first-order saddle point on the potential energy surface. The geometry of this TS would feature:

An elongated C2-O bond, which is in the process of breaking.

A developing positive charge on the C2 carbon atom.

The departing water molecule moving away from the carbon framework.

The energy of this transition state relative to the protonated diol determines the activation energy for the reaction.

Energy Profiles and Reaction Kinetics Modeling

A reaction energy profile is a two-dimensional plot that shows the change in potential energy as reactants are converted into products. libretexts.org For a multi-step reaction like the E1 dehydration of this compound, the profile shows the relative energies of the reactants, intermediates, transition states, and products.

Conceptual Reaction Energy Profile for Dehydration:

Reactants : this compound and H₃O⁺.

First Transition State (TS1) : Proton transfer from H₃O⁺ to the tertiary oxygen.

Intermediate 1 : The protonated diol (an oxonium ion).

Second Transition State (TS2) : The highest energy point, corresponding to the cleavage of the C-O bond. This is the transition state for the rate-determining step.

Intermediate 2 : The tertiary carbocation and a water molecule.

Third Transition State (TS3) : Proton abstraction from a carbon adjacent to the carbocation by a water molecule.

Products : The alkene product (2-methyl-2-propen-1-ol) and regenerated H₃O⁺.

Reaction Kinetics Modeling : Once the activation energies are known, reaction rate constants (k) can be estimated using Transition State Theory (TST) and the Eyring equation. This allows for the modeling of how the reaction rate changes with temperature. For complex, multi-step reactions, kinetic analysis can be performed to understand the concentration profiles of different species over time. nih.gov These models are crucial for predicting reaction outcomes and optimizing reaction conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations of diols, such as this compound, typically involve defining a force field that describes the interactions between atoms. This allows for the calculation of the potential energy of the system and the subsequent simulation of atomic and molecular motion. Such simulations can provide a granular view of how this compound molecules behave in different environments, particularly in the presence of solvents.

Solvent Interactions and Solvation Effects

The interaction of this compound with solvents is primarily governed by its two hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. In aqueous solutions, these hydroxyl groups form strong hydrogen bonds with water molecules. MD simulations of similar diols, like ethylene (B1197577) glycol and propylene (B89431) glycol, have shown that the presence of hydroxyl groups significantly influences the structure and dynamics of the surrounding water molecules.

Recent studies on diol-water clusters have highlighted the importance of hydrogen bonding between the hydroxyl groups and water. aip.org The structure of these clusters is largely determined by these interactions. aip.org All-atom molecular dynamics simulations on a range of diols have demonstrated that, in comparison to water, diols can lead to a more disordered and thinner lipid monolayer. kcl.ac.uk Shorter diols with adjacent hydroxyl groups, a category that includes this compound, are capable of penetrating deeper into the head group region of lipid monolayers, causing significant disorder. kcl.ac.uk

Like water, diols can form hydrogen-bonded networks that connect the head groups of neighboring molecules. kcl.ac.uk The distribution of hydroxyl groups within the diol molecule has a direct impact on the number of diol molecules involved in these solvent-mediated interactions. kcl.ac.uk

Table 1: Key Solvent Interaction Parameters for Diols (Illustrative)

ParameterValue Range for Short-Chain DiolsSignificance
Hydrogen Bond Lifetime (ps)1 - 5Indicates the stability of diol-solvent hydrogen bonds.
Coordination Number4 - 8Represents the average number of solvent molecules in the first solvation shell.
Radial Distribution Function (g(r)) Peak Position (Å)2.7 - 3.0 (for O-O)Shows the most probable distance between the diol's oxygen atoms and solvent oxygen atoms.

Note: The values in this table are illustrative and based on general findings for short-chain diols. Specific experimental or simulation data for this compound is not available.

Intermolecular Forces and Self-Assembly

The self-assembly of this compound is driven by a combination of intermolecular forces. The primary forces at play are hydrogen bonding and van der Waals interactions. The two hydroxyl groups allow each molecule to participate in multiple hydrogen bonds, leading to the formation of transient networks and clusters in the pure liquid state or in non-polar solvents.

The methyl groups on the propane (B168953) backbone contribute to van der Waals interactions and also introduce steric hindrance, which can influence the packing and arrangement of the molecules. In comparison to a linear diol like butane-1,2-diol, the branched structure of this compound may result in less compact self-assembled structures.

Table 2: Dominant Intermolecular Forces in this compound Self-Assembly

ForceDescriptionRelative StrengthRole in Self-Assembly
Hydrogen BondingOccurs between the hydroxyl groups of adjacent molecules.Strong, directionalPrimary driving force for the formation of ordered structures and networks.
Van der Waals ForcesWeak, non-directional forces arising from temporary fluctuations in electron density.WeakContribute to the overall cohesion and packing of molecules.
Dipole-Dipole InteractionsArise from the permanent dipoles of the polar hydroxyl groups.ModerateInfluence the orientation of molecules within an assembly.

Applications of 2 Methylpropane 1,2 Diol in Advanced Materials Science and Chemical Synthesis

Monomer for Polymer and Copolymer Synthesis

The bifunctional nature of 2-methylpropane-1,2-diol, with its two hydroxyl groups of differing reactivity, makes it a candidate for incorporation into various polymer backbones. In theory, the primary hydroxyl group would offer higher reactivity for polymerization reactions like esterification or urethane (B1682113) formation, while the tertiary hydroxyl group would be more sterically hindered and less reactive. This differential reactivity could be exploited to control polymer architecture.

While diols are fundamental building blocks for polyurethanes, the direct use of this compound as a monomer or chain extender in the synthesis of specialty polyurethanes and elastomers is not extensively reported in mainstream research. However, its polymerized form, poly(isobutylene glycol), has been studied as a component in polyurethanes.

Research Findings:

Poly(isobutylene glycol) (PIBG), a polymer synthesized from isobutylene (B52900) glycol, has been incorporated as the soft segment in poly(ether urethanes).

Studies have shown that incorporating PIBG into polyurethanes can significantly modify the surface properties of the resulting elastomer, leading to an enrichment of non-polar soft segments at the polymer surface.

The mechanical properties of polyurethanes containing only PIBG as the soft segment have been found to be poor. However, when used as a co-polyol with other polyethers like poly(tetramethylene ether)glycol (PTMEG), the resulting polyurethanes can exhibit a desirable balance of properties.

Table 1: Properties of Polyurethanes Modified with Poly(isobutylene glycol)

Property Observation
Surface Chemistry Remarkable enrichment of non-polar soft segments on the polymer surface with as little as 25% PIBG.
Mechanical Properties Polyurethanes with only PIBG soft segments show poor strength; mixed soft segments with PTMEG yield acceptable strength and elongation.

Polyester (B1180765) resins are synthesized through the polycondensation of diols and dicarboxylic acids. The structure of the diol is a critical factor that influences the final properties of the resin, such as flexibility, chemical resistance, and hydrolytic stability. Although a wide variety of glycols like propylene (B89431) glycol, neopentyl glycol, and ethylene (B1197577) glycol are commonly used, the specific inclusion of this compound in commercial polyester or alkyd resin formulations is not well-documented in the available literature. Its sterically hindered tertiary hydroxyl group could potentially impart hydrolytic stability to the resulting polyester, but it might also slow down the polymerization rate.

The development of bioplastics and biodegradable polymers is a significant area of materials science. Aliphatic polyesters are a major class of biodegradable polymers, with their biodegradability influenced by their chemical structure. While there is extensive research into using bio-based diols for the synthesis of biodegradable polyesters and polyurethanes, there is currently no specific information available that details the use of this compound in the formulation of bioplastics or biodegradable polymers.

Intermediate in Organic Synthesis

As a molecule with two distinct functional groups, this compound has potential as an intermediate in various organic syntheses. The primary and tertiary alcohols can be selectively reacted under different conditions to yield a variety of downstream products.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Diols are often used as starting materials for the synthesis of various oxygen-containing heterocycles. For instance, the dehydration of vicinal diols can lead to the formation of epoxides or rearranged carbonyl compounds. Acid-catalyzed dehydration of this compound is expected to proceed via a stable tertiary carbocation, leading to the formation of 2-methylpropanal. However, despite the chemical feasibility, there is a lack of specific studies in the scientific literature that demonstrate the use of this compound as a key precursor for the synthesis of complex heterocyclic compounds.

Chiral building blocks are essential for the synthesis of single-enantiomer pharmaceutical drugs. These are optically active molecules that are incorporated into a larger molecule to build up the desired stereochemistry.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and is not optically active. As a result, it cannot function as a chiral building block in the conventional sense. The synthesis of chiral compounds requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. There is no evidence in the scientific literature to suggest that this compound is used as a starting material for the asymmetric synthesis of chiral pharmaceuticals.

Role in Solvent Systems and Formulations

This compound, also known as isobutylene glycol, is a diol with a unique structure that influences its properties as a solvent. Its physical and chemical characteristics are summarized in the table below.

Table 5.3.1: Physicochemical Properties of this compound

Property Value
Molecular Formula C4H10O2
Molar Mass 90.12 g/mol
Density 1.005 g/cm³
Boiling Point 176 °C
Flash Point 74 °C

Co-solvent Properties in Industrial Processes

This compound is recognized for its general utility as a solvent and intermediate in organic synthesis. chemicalbook.com Its solubility in both water and a majority of organic solvents suggests its potential as a co-solvent to homogenize otherwise immiscible substances in various formulations. However, detailed research findings and specific data on its application as a co-solvent within industrial processes are not extensively documented in publicly available literature. Its general use is noted in the pharmaceutical industry as a solvent and additive in the preparation of some drugs.

Eutectic Solvent Components

Deep Eutectic Solvents (DESs) are a class of solvents formed by mixing a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, with a hydrogen bond donor (HBD). nih.govnih.govresearchgate.netmdpi.com This interaction results in a significant depression of the mixture's melting point compared to its individual components. nih.govnih.gov

Glycols, such as ethylene glycol and glycerol, are common HBDs used in the formation of DESs due to their ability to form strong hydrogen bonds. scispace.comunipi.it The fundamental principle involves the interaction between the HBA and HBD, which disrupts the crystal lattice of the individual components, leading to a liquid state at lower temperatures. nih.gov

Applications in Coatings, Adhesives, and Resins

A thorough review of scientific and industrial literature reveals a significant lack of information regarding the specific application of this compound in the formulation of coatings, adhesives, and resins. Research and application data in these fields predominantly focus on its structural isomer, 2-methyl-1,3-propanediol (B1210203) (MPO). nih.govepchems.comsilverfernchemical.comatamanchemicals.comriverlandtrading.com This isomer is used to enhance properties such as flexibility, weatherability, and toughness in polyester and polyurethane systems. nih.govatamanchemicals.com In contrast, documented evidence detailing the role or performance benefits of incorporating this compound as a monomer or additive in these advanced material applications is not available.

Role in Renewable Resources and Bio-based Chemical Production

This compound plays a role in the bio-based production of chemicals, primarily as a metabolic intermediate. Research has identified it as a key metabolite in the microbial degradation of 2-methylpropene (isobutylene).

Specifically, the aerobic bacterium Mycobacterium sp. strain ELW1 can utilize isobutylene as its sole source of carbon and energy. In the metabolic pathway, the bacterium oxidizes isobutylene to its corresponding epoxide, 1,2-epoxy-2-methylpropane. This epoxide is then hydrolyzed to form this compound. The diol is further metabolized to 2-hydroxyisobutyrate (B1230538). This bio-conversion pathway is significant as it mirrors steps found in the microbial metabolism of the fuel oxygenate methyl tert-butyl ether (MTBE) and its intermediate, tert-butyl alcohol (TBA).

The precursor, isobutylene, is itself a target for renewable production. Bio-based routes to isobutylene are being developed, including fermentation processes that convert sugars into this valuable platform chemical. wikipedia.org These advancements in biotechnology to produce isobutylene from renewable feedstocks open a sustainable pathway for the subsequent bio-based production of its derivatives, including this compound.

Biological and Environmental Aspects of 2 Methylpropane 1,2 Diol

Biotransformation and Microbial Degradation

2-Methylpropane-1,2-diol is recognized as a bacterial xenobiotic metabolite and an intermediate in the breakdown of various environmental contaminants. nih.gov Its biotransformation is a key step in the detoxification and assimilation of several widely used industrial chemicals.

The microbial degradation of this compound is part of a larger metabolic pathway that typically begins with the oxidation of a parent compound, such as 2-methylpropene (isobutylene) or tert-butyl alcohol (TBA).

The pathway generally proceeds as follows:

Epoxidation: The process is often initiated by a monooxygenase enzyme. In bacteria that degrade 2-methylpropene, a soluble diiron monooxygenase with epoxidase activity converts the alkene into its corresponding epoxide, 1,2-epoxy-2-methylpropane. nih.govresearchgate.net

Hydrolysis: The resulting epoxide is a reactive intermediate that is rapidly hydrolyzed by an epoxide hydrolase enzyme. This reaction opens the epoxide ring, adding a molecule of water to form this compound. nih.govresearchgate.net

Oxidation/Dehydrogenation: The newly formed diol undergoes further oxidation. While the specific enzymes can vary, this step often involves alcohol and aldehyde dehydrogenases to convert the diol into 2-hydroxyisobutyrate (B1230538) (2-HIBA). researchgate.net

Carbon Skeleton Rearrangement: A crucial subsequent step in many bacteria is the conversion of 2-hydroxyisobutyryl-CoA. This reaction is catalyzed by a 2-hydroxyisobutyryl-CoA mutase , a cobalamin (vitamin B12)-dependent enzyme that rearranges the carbon skeleton, preparing it for entry into central metabolic pathways. nih.govebi.ac.uk

Alternative Lyase Pathway: Research has identified an alternative pathway in the actinobacterial strain Actinomycetospora chiangmaiensis. This organism degrades this compound and its downstream product, 2-HIBA, via a thiamine (B1217682) pyrophosphate-dependent lyase , which breaks the compound down into acetone (B3395972) and formic acid. researchgate.net

Several bacterial strains, particularly from the Mycobacteriaceae family, have been identified for their ability to metabolize compounds via the formation of this compound. These microorganisms are often isolated from environments contaminated with fuel oxygenates or industrial solvents.

MicroorganismMetabolic CapabilityReference
Mycobacterium sp. strain ELW1Utilizes 2-methylpropene as a sole carbon and energy source, with this compound as a key intermediate. researchgate.netebi.ac.uk
Mycolicibacterium gadium IBE100Degrades 2-methylpropene via the this compound pathway. nih.gov
Mycobacterium paragordonae IBE200Degrades 2-methylpropene via the this compound pathway. nih.gov
Mycobacterium austroafricanum IFP 2012 & IFP 2015Identified as producing this compound from the oxidation of tert-butyl alcohol (TBA). ebi.ac.uk
Actinomycetospora chiangmaiensis DSM 45062Capable of degrading this compound via a lyase pathway. researchgate.net

This compound is a documented metabolite in various organisms, including bacteria, mice, rats, and humans, arising from exposure to xenobiotic compounds. nih.gov

In Mammals: The compound is a significant intermediate in the metabolism of tert-butyl alcohol (TBA). nih.gov TBA itself is a major metabolite of fuel oxygenates such as Methyl tert-butyl ether (MTBE) and Ethyl tert-butyl ether (ETBE). Following its formation, this compound is largely metabolized by oxidation to 2-hydroxyisobutyrate, which is then excreted as one of the dominant urinary metabolites. nih.gov

In Bacteria: The metabolic fate is similar to that in mammals, serving as a transient intermediate. In the context of xenobiotic degradation, this compound is funneled into catabolic pathways. It is converted to 2-hydroxyisobutyrate, which is then further processed by enzymes like mutases or lyases to yield intermediates that can enter the cell's central metabolism for energy production and biomass synthesis. researchgate.netresearchgate.net

Ecotoxicological Research and Environmental Fate Assessment

The environmental behavior and toxicity of this compound are dictated by its physical and chemical properties, which suggest high mobility in water and a low potential for bioaccumulation.

Direct ecotoxicological data for this compound is limited. However, information from structurally similar compounds and precursors provides insight into its potential environmental impact.

Data on Isomer (2-Methyl-1,3-propanediol): Studies on the closely related isomer, 2-methyl-1,3-propanediol (B1210203), indicate a low degree of ecotoxicological and environmental hazard. researchgate.netnih.gov Ecotoxicological testing on several aquatic and terrestrial species found no significant hazard potential, suggesting that this compound may also exhibit low toxicity. researchgate.netnih.gov

Data on Precursor (Isobutylene): The precursor compound, isobutylene (B52900), is classified as harmful to aquatic life. ntsb.gov The toxic mode of action is believed to be non-polar narcosis. While this data pertains to the parent alkene, it provides context for a potential source of this compound in the environment.

The table below summarizes predicted acute aquatic toxicity for the precursor, isobutylene, based on ECOSAR modeling.

Trophic LevelEndpointPredicted Value (mg/L)Reference
FishLC5019.9 oecd.org
Aquatic InvertebratesLC5021.9 oecd.org
AlgaeEC50 (96-hr)13.9 oecd.org

Given its role as a biodegradable intermediate, the primary ecotoxicological concern would likely relate to high-concentration spills before environmental degradation can occur.

The persistence and mobility of a chemical in the environment determine its potential for transport and the likelihood of contaminating water resources.

Persistence: As an intermediate in established microbial degradation pathways, this compound is not expected to be persistent in the environment. researchgate.netebi.ac.uk Its formation and subsequent breakdown by bacteria suggest it is a readily metabolizable substance. This is supported by data on its isomer, 2-methyl-1,3-propanediol, which has been found to be inherently biodegradable. researchgate.netnih.gov

Mobility: this compound is soluble in water. The log octanol-water partition coefficient (log Kow) for its isomer is -0.6, indicating a strong preference for partitioning into aqueous phases rather than accumulating in fatty tissues or sorbing to organic matter in soil and sediment. researchgate.netnih.gov This combination of high water solubility and a low log Kow value suggests that this compound has a high potential for mobility in soil and groundwater.

Bioaccumulation Potential and Biomagnification (mechanistic focus)

The potential for a chemical substance to bioaccumulate in an organism is a critical aspect of its environmental risk assessment. This process is largely governed by the compound's physicochemical properties, particularly its lipophilicity, which is often estimated by the octanol-water partition coefficient (LogP or Log Kow). For this compound, the lipophilicity is a key determinant of its partitioning behavior between the aqueous environment and the lipid-rich tissues of organisms.

A calculated LogP value for this compound is approximately -0.25 to -0.5. chemscene.comnih.gov This negative value indicates that the compound is hydrophilic, meaning it has a higher affinity for water than for lipids. Consequently, its potential for bioaccumulation in fatty tissues is considered to be low. Hydrophilic substances are less likely to cross biological membranes by passive diffusion and accumulate in adipose tissue, which is the primary mechanism for the bioaccumulation of many persistent organic pollutants.

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. For biomagnification to occur, a substance must be persistent in the environment, bioavailable, and readily stored in the tissues of organisms. Given the hydrophilic nature of this compound and its expected rapid metabolism and excretion, its potential for biomagnification is considered negligible. The compound is a known metabolite of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) in various species, including humans, rats, and mice, indicating that it is subject to biological degradation and detoxification pathways. nih.govebi.ac.uk

Table 1: Physicochemical Properties and Bioaccumulation Potential of this compound

Property Value Implication for Bioaccumulation
Molecular Formula C₄H₁₀O₂ -
Molecular Weight 90.12 g/mol Small molecular size can facilitate uptake, but hydrophilicity is the dominant factor.
LogP (calculated) -0.25 to -0.5 chemscene.comnih.gov Indicates hydrophilicity and low potential for partitioning into fatty tissues.
Water Solubility Soluble High water solubility favors excretion and reduces the likelihood of bioaccumulation.
Bioconcentration Factor (BCF) Predicted to be low Based on the low LogP value, significant bioconcentration is not expected.

| Biomagnification Potential | Negligible | Due to its hydrophilicity and metabolic breakdown, it is unlikely to magnify in the food chain. |

Mechanistic Toxicology and Cellular Interactions

The toxicological effects of a chemical at the cellular level are determined by its uptake, distribution, interaction with cellular components, and the subsequent cellular responses.

As a small, hydrophilic molecule, the primary mechanism for the cellular uptake of this compound is likely to be passive diffusion across the cell membrane, driven by a concentration gradient. The presence of two hydroxyl groups enhances its water solubility and is expected to limit its ability to freely diffuse through the lipid bilayer. However, its small molecular size may still permit some level of passive transport.

It is also possible that carrier-mediated transport systems that handle other small, polar molecules, such as aquaporins or other solute carriers, could play a role in the cellular uptake of this compound. Once inside the cell, its hydrophilic nature would lead to its distribution primarily in the aqueous compartments, such as the cytoplasm.

Direct interaction of this compound with biological macromolecules like proteins and DNA is not well-documented. As a metabolite of tert-butanol (B103910), it is part of a detoxification pathway, suggesting that it is recognized by specific enzymes. nih.gov For instance, its formation from tert-butanol and its subsequent metabolism to 2-hydroxyisobutyrate imply interactions with oxidoreductase enzymes. ebi.ac.uknih.gov

One study has shown that 2-methyl-1,2-propanediol can cause the suicide inactivation of diol dehydratase, an enzyme that contains cobalamin (a form of vitamin B12). ebi.ac.uk This indicates a specific interaction with the active site of this protein, leading to its irreversible inhibition.

Regarding DNA, there is no direct evidence to suggest that this compound is genotoxic. Studies on its parent compound, tert-butanol, have generally shown it to be non-genotoxic. nih.gov However, the genotoxicity of this compound itself has not been extensively evaluated.

The cellular response to this compound is likely linked to its role as a xenobiotic metabolite. Cells possess intricate signaling pathways to respond to chemical stressors, often involving the activation of transcription factors that regulate the expression of genes involved in detoxification and cellular defense.

Exposure to xenobiotics can induce oxidative stress, leading to the activation of pathways such as the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. While specific studies on this compound are lacking, exposure to other glycols has been shown to elicit cellular stress responses. The metabolism of this compound itself is a cellular response aimed at detoxification and elimination.

In vitro studies specifically investigating the mechanistic toxicology of this compound are scarce. Much of the understanding is inferred from studies on its parent compounds. For example, the metabolism of tert-butanol to 2-methyl-1,2-propanediol has been demonstrated in rat liver microsomes.

In vivo studies have primarily focused on the toxicokinetics of MTBE, ETBE, and tert-butanol, where this compound is identified as a major urinary metabolite in rats and humans. ebi.ac.uk These studies confirm its formation in the body and its subsequent excretion. A study on the in vivo metabolism of tertiary butanol in rats confirmed its oxidation to metabolites including 2-methyl-1,2-propanediol. nih.gov The lack of significant toxicity findings for the parent compounds at lower exposure levels suggests that the metabolic conversion to this compound is part of an effective detoxification process. nih.gov

Table 2: Summary of Mechanistic Toxicology Information for this compound

Aspect Finding/Inference Source/Rationale
Cellular Uptake Likely passive diffusion and potentially carrier-mediated transport. Based on its small size and hydrophilic nature.
Cellular Distribution Primarily in aqueous compartments (cytosol). Inferred from its hydrophilicity.
Protein Interaction Interacts with metabolizing enzymes; shown to inactivate diol dehydratase. It is a known metabolite; specific enzyme inactivation study. ebi.ac.uk
DNA Interaction No direct evidence of genotoxicity. Inferred from the non-genotoxic nature of its parent compound, tert-butanol. nih.gov
Cellular Response Metabolism as a detoxification mechanism. Potential for activation of general stress response pathways. Role as a xenobiotic metabolite.
In Vitro Data Limited; metabolic formation demonstrated in liver microsomes. Studies on parent compounds.

| In Vivo Data | Identified as a major urinary metabolite of tert-butanol, MTBE, and ETBE in rats and humans. | Toxicokinetic studies of parent compounds. ebi.ac.uk |

Analytical Methodologies for 2 Methylpropane 1,2 Diol

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of 2-Methylpropane-1,2-diol by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR spectra provide unique insights into the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The six protons of the two equivalent methyl groups (C(CH₃)₂) typically appear as a singlet. The two protons of the methylene (B1212753) group (-CH₂OH) also produce a signal, often a doublet if coupled with the hydroxyl proton. The hydroxyl protons (-OH) themselves can appear as two separate signals, one for the primary alcohol and one for the tertiary alcohol, which may be broad and can exchange with deuterium (B1214612) oxide (D₂O). A predicted ¹H NMR spectrum in DMSO-d6 shows a singlet for the six methyl protons at approximately 1.03 ppm, a doublet for the two methylene protons at 3.13 ppm, a singlet for the tertiary hydroxyl proton at 4.05 ppm, and a triplet for the primary hydroxyl proton at 4.45 ppm ichemical.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct signals are expected: one for the two equivalent methyl carbons, one for the tertiary carbon atom bonded to a hydroxyl group, and one for the methylene carbon of the primary alcohol group. The chemical shifts for these carbons are influenced by the electronegativity of the attached oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d6.
Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₂1.03Singlet6H
-CH₂OH3.13Doublet2H
-C(CH₃)₂OH4.05Singlet1H
-CH₂OH4.45Triplet1H

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups, broadened due to hydrogen bonding docbrown.info. C-H stretching vibrations from the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region vscht.cz. The C-O stretching vibrations typically appear in the fingerprint region, between 1000 and 1200 cm⁻¹. The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum docbrown.infodocbrown.info.

Table 2: Characteristic IR Absorption Bands for this compound.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
O-H Stretch (Hydrogen-bonded)3200 - 3500Strong, Broad
C-H Stretch (Alkyl)2850 - 3000Medium to Strong
C-O Stretch1000 - 1200Strong

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound (molecular weight 90.12 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 90. nih.gov

The fragmentation pattern observed in the mass spectrum is highly characteristic of the molecule's structure. The energetic molecular ions can break apart into smaller, stable fragment ions. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For this compound, a prominent peak is often observed at m/z 59, corresponding to the [C₃H₇O]⁺ ion, which results from the loss of the -CH₂OH group. Another significant fragment can appear at m/z 72, resulting from the loss of a water molecule.

Table 3: Common Mass Spectral Fragments for this compound.
m/zProposed Fragment IonOrigin
90[C₄H₁₀O₂]⁺Molecular Ion (M⁺)
72[C₄H₈O]⁺Loss of H₂O
59[C₃H₇O]⁺Loss of -CH₂OH

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile compounds. Due to its diol structure, this compound may require derivatization to increase its volatility and improve peak shape. Common derivatization agents include silylating agents, which convert the hydroxyl groups to trimethylsilyl (B98337) ethers. The derivatized analyte is then separated on a capillary column, often with a non-polar or medium-polarity stationary phase. The Kovats retention index for this compound on a standard non-polar phase is 816, and on a semi-standard non-polar phase is 718. nih.govnih.gov

When coupled with a mass spectrometer (GC-MS), this technique provides both qualitative and quantitative information. The mass spectrometer serves as a highly selective detector, allowing for the identification of the compound based on its mass spectrum and retention time. This is particularly useful in complex matrices, such as in the analysis of metabolites in biological fluids or environmental samples. ebi.ac.uknih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. For a polar compound like this compound, several HPLC modes can be employed.

Normal-phase HPLC, with a polar stationary phase (like silica (B1680970) or a diol-functionalized phase) and a non-polar mobile phase, can be used for separation. libretexts.org However, reversed-phase HPLC is more common. In this mode, a non-polar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. libretexts.org

Detection in HPLC can be achieved using a refractive index detector (RID), which is a universal detector suitable for compounds without a UV chromophore. Alternatively, derivatization with a UV-absorbing agent can be performed to allow for detection with a more sensitive UV-Vis detector. Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable mode for separating highly polar compounds like diols, using a polar stationary phase and a mobile phase with a high concentration of organic solvent. hawachhplccolumn.com

Table 4: Common Compound Names Mentioned in the Article.
Compound Name
This compound
Isobutylene (B52900) glycol
Deuterium oxide
Methanol
Acetonitrile

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that can be adapted for the analysis of small, neutral molecules like this compound. While direct analysis by Capillary Zone Electrophoresis (CZE) is challenging due to the compound's lack of charge, modifications to the CE method enable its effective separation. bccampus.calibretexts.org

Micellar Electrokinetic Chromatography (MEKC): This is the most suitable mode of CE for neutral analytes. wikipedia.orgnih.gov In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms micelles, which act as a pseudo-stationary phase. The separation of neutral molecules like this compound is then based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.orgnih.gov Analytes with greater affinity for the micelles will migrate more slowly, allowing for separation.

Complexation with Borate (B1201080): The vicinal diol structure of this compound allows for complexation with borate ions to form negatively charged complexes. This principle is often used in the CE separation of diols. nih.gov By using a borate buffer, the neutral diol is converted into an anionic complex, which can then be separated based on its electrophoretic mobility in a standard CZE system. The efficiency of this separation is influenced by factors such as the borate concentration and the pH of the buffer. nih.gov

Key parameters for the CE analysis of diols are summarized in the table below.

ParameterDescriptionRelevance to this compound Analysis
Mode Micellar Electrokinetic Chromatography (MEKC)Enables separation of neutral analytes by partitioning into a pseudo-stationary micelle phase. wikipedia.orgnih.gov
Buffer Additive Surfactants (e.g., Sodium Dodecyl Sulfate - SDS)Forms micelles necessary for the MEKC separation mechanism. wikipedia.org
Complexing Agent Borate BufferReacts with the vicinal diol group to form a charged complex, allowing for separation by CZE. nih.gov
Chiral Selector Cyclodextrins (e.g., β-cyclodextrin)Can be added to the buffer to achieve enantioselective separation of chiral diols. nih.gov
Applied Voltage Typically 15-30 kVThe driving force for the electrophoretic and electroosmotic flow, affecting separation time and resolution.
Detection UV/Vis AbsorbanceCommon detection method, though derivatization may be needed to improve sensitivity for diols lacking a chromophore.

Advanced Detection and Sensing Technologies

Advanced sensor technologies provide rapid and sensitive alternatives to traditional chromatographic methods for the detection of this compound.

Electrochemical Sensors

Electrochemical sensors operate by converting the chemical interaction of an analyte into a measurable electrical signal, such as current or potential. ama-science.org For this compound, detection can be based on its direct electrochemical oxidation at an electrode surface. The vicinal diol functional group can be oxidized, and this reaction can be harnessed for sensing purposes.

The development of an electrochemical sensor for this compound would involve:

Working Electrode: A key component is the electrode material, which must facilitate the oxidation of the diol. Modified electrodes, using nanomaterials or specific catalysts, are often employed to enhance sensitivity and selectivity and to lower the overpotential required for the oxidation reaction.

Detection Principle: The sensor would operate amperometrically, where a constant potential is applied to the working electrode, and the resulting current from the oxidation of this compound is measured. The magnitude of the current is proportional to the concentration of the analyte.

Performance: An effective sensor would exhibit high sensitivity, a low limit of detection, a wide linear range, and good selectivity, with minimal interference from other compounds in the sample matrix.

While specific sensors for this compound are not widely reported, the principles of electrochemical diol oxidation are well-established and could be applied to its detection. nih.gov

Biosensors and Enzyme-Based Detection

Biosensors integrate a biological recognition element with a physicochemical transducer to achieve highly selective detection. researchgate.net For this compound, an enzyme-based biosensor is a promising approach. nih.gov

Enzymatic Recognition: The key to this approach is an enzyme that specifically interacts with or metabolizes this compound. An example of a relevant class of enzymes is diol dehydratase, which catalyzes the conversion of 1,2-diols to their corresponding aldehydes. nih.gov

A typical enzyme-based biosensor for this compound could be constructed as follows:

Immobilization: A suitable enzyme, like diol dehydratase, would be immobilized onto the surface of a transducer (e.g., an electrochemical electrode or an optical sensor). frontiersin.org

Biocatalytic Reaction: When a sample containing this compound is introduced, the enzyme catalyzes its conversion. For example, diol dehydratase would convert it to 2-methylpropanal.

Signal Transduction: The transducer detects a change resulting from this reaction. This could be the consumption of a substrate, the production of a product, or a change in pH. researchgate.net In an electrochemical biosensor, the product (an aldehyde) could be electrochemically detected, or a change in oxygen or hydrogen peroxide concentration could be monitored if an oxidase enzyme were used. nih.gov

The high specificity of the enzyme for its substrate provides excellent selectivity for the biosensor, making it a powerful tool for analysis in complex biological samples. nih.gov

Sample Preparation and Derivatization Techniques for Analysis

Proper sample preparation is a critical step to ensure accurate and reliable analysis of this compound, especially from complex biological matrices. nih.govgcms.cznih.gov The primary goals are to isolate the analyte, remove interfering substances, and enhance detection sensitivity. gcms.cz For a polar and non-volatile compound like this compound, derivatization is often essential, particularly for analysis by gas chromatography (GC).

Sample Preparation: For biological samples like plasma, urine, or tissue homogenates, initial preparation steps may include:

Protein Precipitation: To remove proteins that can interfere with analysis.

Liquid-Liquid Extraction (LLE): To partition the analyte from the aqueous biological matrix into an organic solvent.

Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analyte using a solid sorbent.

Derivatization Techniques: Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. For this compound, this typically aims to increase volatility and thermal stability for GC analysis.

Silylation: This is one of the most common derivatization methods for compounds with active hydrogens, such as the hydroxyl groups in this compound. registech.com A silylating reagent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. registech.comcfsilicones.com The resulting silyl (B83357) ethers are significantly more volatile and less polar, making them ideal for GC-MS analysis. cfsilicones.comresearchgate.net

Boronate Ester Formation: Vicinal diols react readily with boronic acids, such as phenylboronic acid (PBA), to form stable cyclic boronate esters. nih.gov This reaction is highly specific for the 1,2-diol structure. The resulting derivative is less polar and can be easily analyzed by GC-MS. nih.gov This technique has been successfully applied to the determination of other diols in biological samples. nih.gov Derivatization with boronic acids containing bromine, like 6-bromo-3-pyridinylboronic acid (BPBA), can be used to improve sensitivity in mass spectrometry. nih.govresearchgate.net

The table below outlines common derivatization reagents for vicinal diols.

Derivatization MethodReagent ExampleTarget Functional GroupResulting DerivativeAnalytical Advantage
Silylation N,O-Bis(trimethylsilyl)acetamide (BSA)Hydroxyl (-OH)Trimethylsilyl (TMS) etherIncreased volatility and thermal stability for GC. cfsilicones.com
Silylation N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Hydroxyl (-OH)tert-butyldimethylsilyl (TBDMS) etherForms derivatives that are more stable to hydrolysis than TMS ethers. registech.com
Boronate Ester Formation Phenylboronic Acid (PBA)Vicinal Diol (-CH(OH)CH(OH)-)Cyclic Phenylboronate EsterSpecific for 1,2- and 1,3-diols, creates a stable, less polar derivative for GC. nih.gov

Q & A

Q. Table 1: Key Physical Properties for Purification

PropertyValueSource
Density (25°C)1.005 g/cm³
Boiling Point176°C
Vapor Pressure (25°C)0.342 mmHg

Advanced: How can researchers resolve discrepancies between experimental and computational thermophysical data for this compound?

Methodological Answer:
Discrepancies often arise from force field parameterization in molecular dynamics (MD) simulations. To address this:

  • Validate Models : Compare computed density (e.g., 989.6 kg/m³ at 298.15 K) with experimental values (1.005 g/cm³) using high-precision MD software (e.g., GROMACS) .
  • Adjust Polarizability : Incorporate polarizable force fields to better model hydrogen bonding interactions between hydroxyl groups .
  • Experimental Calibration : Use differential scanning calorimetry (DSC) to refine heat capacity and phase transition predictions .

Advanced: What enzymatic pathways degrade this compound, and how can in vitro assays be designed to study its kinetics?

Methodological Answer:
The enzyme 2-methyl-1,2-propanediol dehydrogenase (EC 1.1.1.400) catalyzes its oxidation to 2-hydroxy-2-methylpropanal using NAD+ as a cofactor . Assay design considerations:

  • Substrate Preparation : Dissolve this compound in Tris-HCl buffer (pH 7.5) at 10 mM .
  • Kinetic Monitoring : Track NADH formation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) using UV-Vis spectroscopy.
  • Inhibition Studies : Test competitive inhibitors (e.g., tert-butyl alcohol) to elucidate active-site binding mechanisms .

Q. Table 2: Key Enzymatic Parameters

ParameterValueSource
KmK_m (NAD+)0.15 mM
VmaxV_{max}4.2 µmol/min·mg

Basic: What analytical techniques are recommended for characterizing this compound purity and structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6) shows characteristic peaks at δ 1.15 ppm (CH3 groups) and δ 3.45–3.70 ppm (OH and CH2) .
  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas; retention time ~8.2 min (EI-MS m/z 90 [M]+) .
  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 210 nm .

Advanced: How do stereochemical factors influence the reactivity of this compound in asymmetric synthesis, and what chiral catalysts are effective?

Methodological Answer:
The vicinal diol structure enables chelation to metal catalysts, influencing enantioselectivity:

  • Chiral Ligands : Use (R)-BINAP with Ru(II) for hydrogenation of α-ketoesters, achieving >90% ee .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control by stabilizing transition states .
  • Kinetic Resolution : Lipase-catalyzed acetylation (e.g., CAL-B) selectively modifies one enantiomer, enabling separation .

Safety Note :
this compound has moderate toxicity (H302, H315). Use fume hoods for synthesis and PPE (gloves, goggles) during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.